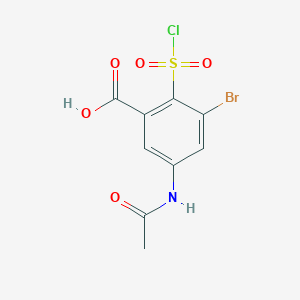![molecular formula C8H10N4S B13062344 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine typically involves a multi-step process. One common method is the one-pot multicomponent reaction. This involves the reaction of 5-methyl-1,3-thiazol-2-amine with an aromatic aldehyde and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid (SSA) in glycerol. The mixture is heated at 70-80°C for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under certain conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: Both the thiazole and imidazole rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the imidazole ring can yield imidazolines.
Wissenschaftliche Forschungsanwendungen
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole moiety.
Uniqueness
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is unique due to its dual ring structure, which combines the properties of both thiazole and imidazole rings. This duality enhances its biological activity and makes it a versatile compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H10N4S |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-4-11-7(13-6)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10) |
InChI-Schlüssel |
PUDUZWAHQMPJFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)CN2C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


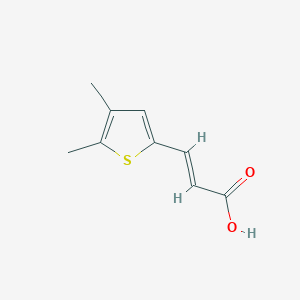
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
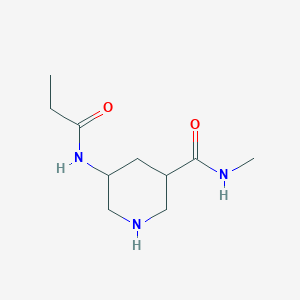
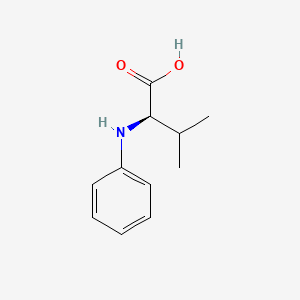
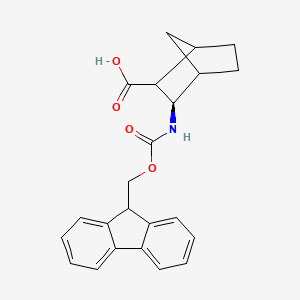

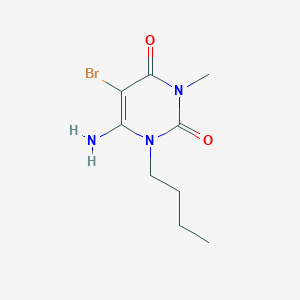
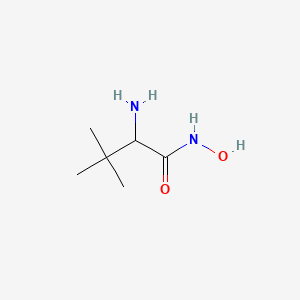
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)


